
(2S)-1-methoxypent-4-yn-2-ol
Descripción general
Descripción
(2S)-1-methoxypent-4-yn-2-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its methoxy group attached to the first carbon and a hydroxyl group on the second carbon of a pent-4-yne chain. Its unique structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxypent-4-yn-2-ol can be achieved through several methods. One common approach involves the alkylation of propargyl alcohol with methanol in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-methoxypent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (2S)-1-methoxypent-4-yn-2-one.
Reduction: Formation of (2S)-1-methoxypent-4-en-2-ol or (2S)-1-methoxypentane-2-ol.
Substitution: Formation of (2S)-1-azidopent-4-yn-2-ol or (2S)-1-thiopent-4-yn-2-ol.
Aplicaciones Científicas De Investigación
(2S)-1-methoxypent-4-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-methoxypent-4-yn-2-ol involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The presence of the methoxy and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-methoxybut-4-yn-2-ol: Similar structure but with a shorter carbon chain.
(2S)-1-methoxypent-3-yn-2-ol: Similar structure but with the triple bond at a different position.
(2S)-1-ethoxypent-4-yn-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2S)-1-methoxypent-4-yn-2-ol is unique due to its specific arrangement of functional groups and the position of the triple bond. This configuration provides distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
(2S)-1-methoxypent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRVNKHSDIXGZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302615 | |
| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089246-02-4 | |
| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089246-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentyn-2-ol, 1-methoxy-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


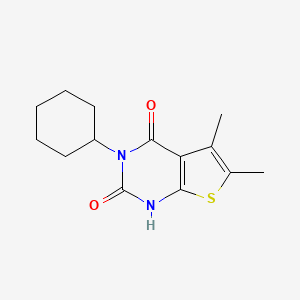
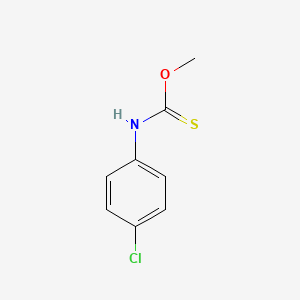
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1653903.png)
![7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B1653904.png)
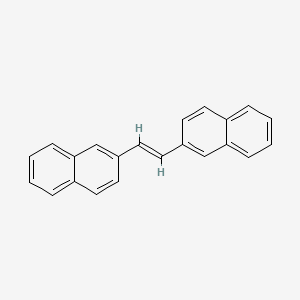
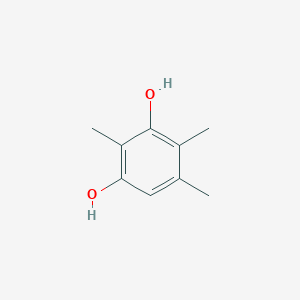
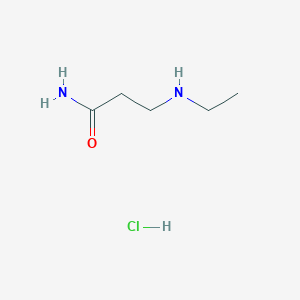
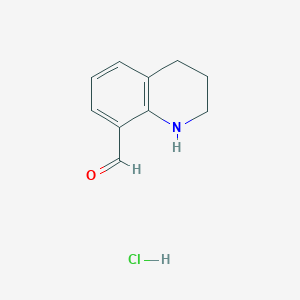
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1653914.png)
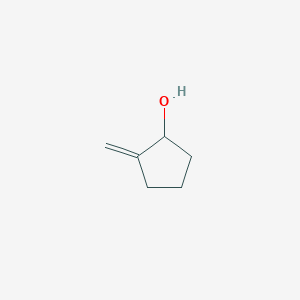
![1-Hydroxybicyclo[3.3.1]nonan-3-one](/img/structure/B1653920.png)

![Butanoic acid, 2-[(2-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653923.png)

